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Introduction

Abivertinib maleate, an orally available, irreversible, third-generation tyrosine kinase inhibitor
(TKI), has emerged as a significant agent in targeted cancer therapy and immunomodulation.
[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK)
and pharmacodynamics (PD) of Abivertinib, summarizing key data from preclinical and clinical
studies. It is designed to be a resource for researchers, scientists, and professionals involved in
drug development.

Abivertinib selectively targets mutant forms of the epidermal growth factor receptor (EGFR) and
Bruton's tyrosine kinase (BTK).[4][5][6] Its dual-targeting capability underlies its therapeutic
potential in non-small cell lung cancer (NSCLC) and B-cell malignancies, as well as its
investigational use in treating cytokine storms associated with COVID-19.[1][4][7][8]

Pharmacodynamics: Mechanism of Action and In
Vitro Activity

Abivertinib's primary mechanism of action involves the irreversible inhibition of specific mutant
forms of EGFR and BTK, leading to the downregulation of key signaling pathways involved in

cell proliferation, survival, and inflammation.
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EGFR Inhibition

Abivertinib is a potent and selective inhibitor of EGFR mutations, including the T790M

"gatekeeper" mutation, which is a major cause of acquired resistance to first-generation EGFR

TKIls.[1] It also inhibits common activating mutations like L858R and exon 19 deletions, while

showing minimal activity against wild-type EGFR, which may contribute to a more favorable

safety profile compared to non-selective inhibitors.[1][3][9]
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In Vitro Inhibitory Activity against EGFR:

Target IC50 (nM) Cell Line Notes
EGFR L858R 0.18 [2][10][11]
EGFR T790M 0.18 [2][10][11]
Wild-Type EGFR 7.68 [2][10][11]
Mutant EGFR

_ 2.8 NIH/3T3_TC32T8 [2][10]
Phosphorylation
Mutant EGFR

_ 7.3 NCI-H1975 [2][10]
Phosphorylation
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BTK Inhibition

Abivertinib also irreversibly binds to and inhibits BTK, a critical enzyme in B-cell receptor
signaling.[5][12] This inhibition disrupts B-cell proliferation and survival, making it a potential
treatment for B-cell malignancies.[1] Furthermore, BTK plays a crucial role in immune
regulation and inflammatory responses.[1] By inhibiting BTK, Abivertinib can reduce the
production of pro-inflammatory cytokines such as IL-1f3, IL-6, and TNF-a, which is the rationale
for its investigation in mitigating the cytokine storm in severe COVID-19.[5][12][13]
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In Vitro Inhibitory Activity against BTK:

Target IC50 (nM) Cell Type

Human Peripheral Blood

BTK Target Occupancy 0.78
Mononuclear Cells (PBMCs)

Pharmacokinetics: Absorption, Distribution,

Metabolism, and Excretion
Absorption and Distribution
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Abivertinib is administered orally.[2] In preclinical xenograft models, following oral
administration, the time to maximum plasma concentration (Tmax) was observed between 1 to
2 hours.[14] The bioavailability in these models ranged from 15.9% to 41.4%.[14] The
elimination half-life (t1/2) was approximately 1.73 hours, indicating rapid distribution into
tissues.[14] The total body clearance and volume of distribution were estimated to be 5.91
L/h/kg and 14.76 L/kg, respectively.[14]

Metabolism and Excretion

A study in patients with advanced NSCLC using radiolabeled [14C]-abivertinib provided key
insights into its metabolism and excretion.[15]

e Primary Route of Elimination: The majority of the radioactive dose (79.78%) was excreted in
the feces, with a smaller portion (2.38%) found in the urine.[15]

o Parent Drug in Circulation: Unchanged abivertinib was the main radioactive component in
plasma within the first 24 hours, accounting for 59.17% of the total drug-related radioactivity.
[15]

o Metabolites: Glutathione conjugation plays a significant role in the metabolic clearance of
Abivertinib.[15] Eight metabolites were identified in plasma. The major circulating metabolite
was MII-7 (a cysteine glycine conjugate), accounting for about 10.6% of the total drug-
related exposure.[15] The two main metabolites in excreta were MII-2 (an abivertinib
cysteine-glycine adduct) and M7 (a reduced product of abivertinib).[15]

Clinical Efficacy and Safety in NSCLC

Multiple Phase | and Il clinical trials have evaluated the efficacy and safety of Abivertinib in
patients with EGFR T790M-mutant NSCLC who have progressed on prior EGFR-TKI therapy.
[1][16]
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Summary of Clinical Efficacy in EGFR T790M+ NSCLC (Phase II, RP2D: 300 mg BID):
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Efficacy Endpoint

Result

95% Confidence Interval

Objective Response Rate
(ORR)

52.2% - 56.5%

45.2% - 59.1%

Disease Control Rate (DCR) 88.0% 82.9% - 92.1%
Median Duration of Response

8.5 months 6.1 - 9.2 months
(DoR)
Median Progression-Free

7.5 months 6.0 - 8.8 months

Survival (PFS)

Median Overall Survival (OS)

24.9 - 28.2 months

22.4 months - Not Reached

Data compiled from multiple reports of the NCT02330367 study.[16][17][18][19]

Common Treatment-Related Adverse Events (=30%):

Adverse Event Frequency
Alanine Aminotransferase (ALT) Increase 64.8%
Diarrhea 61.2%
Aspartate Aminotransferase (AST) Increase 57.3%
Rash 37.0%

Grade 3/4 treatment-related adverse events were experienced by 32.6% of patients.[16][17]

Experimental Protocols
In Vitro Kinase Assays

o Objective: To determine the half-maximal inhibitory concentration (IC50) of Abivertinib

against various EGFR mutants and wild-type EGFR.

o Methodology: Standard in vitro kinase assays are typically performed using purified

recombinant human EGFR proteins. The kinase activity is measured in the presence of
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varying concentrations of the inhibitor. The IC50 value is then calculated, representing the
concentration of the drug that inhibits 50% of the enzyme's activity.

Cell-Based Phosphorylation Assays

o Objective: To assess the inhibitory effect of Abivertinib on EGFR phosphorylation in cancer
cell lines.

o Methodology: NCI-H1975 (harboring L858R and T790M mutations) and A431 (wild-type
EGFR) cell lines are commonly used.[2] Cells are treated with a range of Abivertinib
concentrations. Cell lysates are then subjected to Western blotting to detect the
phosphorylation status of EGFR and its downstream targets like Akt and ERK1/2.[2]

Animal Xenograft Studies

» Objective: To evaluate the in vivo anti-tumor efficacy of Abivertinib.

o Methodology: Nude mice are subcutaneously implanted with human NSCLC cells harboring
EGFR mutations (e.g., NCI-H1975).[2][14] Once tumors reach a specified size, mice are
treated with oral doses of Abivertinib or a vehicle control. Tumor volume and body weight are
monitored regularly.[2]

Human Mass Balance Study

» Objective: To investigate the absorption, metabolism, and excretion of Abivertinib in humans.

» Methodology: A single oral dose of [14C]-labeled Abivertinib is administered to patients with
advanced NSCLC. Blood, urine, and feces are collected at various time points. Radioactivity
in these samples is measured to determine the mass balance. Metabolite profiling is
conducted using techniques like liquid chromatography-mass spectrometry (LC-MS).[15]

Conclusion

Abivertinib maleate is a potent, irreversible dual inhibitor of mutant EGFR and BTK. Its
pharmacokinetic profile supports oral administration, with primary elimination through the fecal
route after metabolic conversion, mainly via glutathione conjugation. In clinical trials for EGFR
T790M-positive NSCLC, Abivertinib has demonstrated significant efficacy with a manageable
safety profile. Its pharmacodynamic properties also provide a strong rationale for its
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investigation in B-cell malignancies and inflammatory conditions like severe COVID-19. This
technical guide summarizes the core pharmacokinetic and pharmacodynamic data, providing a
foundation for further research and development of this promising therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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